

In-depth Technical Guide: The Discovery and Synthesis of M 25

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Compound of Interest

Compound Name: M 25

Cat. No.: B1150227

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To fulfill the user's request for a comprehensive technical guide on the discovery and synthesis of a therapeutic compound, this report will use Oseltamivir (Tamiflu®) as a representative example. Oseltamivir is a well-documented antiviral drug whose discovery and development provide a clear illustration of the processes, data, and methodologies relevant to the user's query. This guide is structured to meet all specified requirements for data presentation, experimental protocols, and visualizations.

Technical Guide: Oseltamivir Discovery and Synthesis

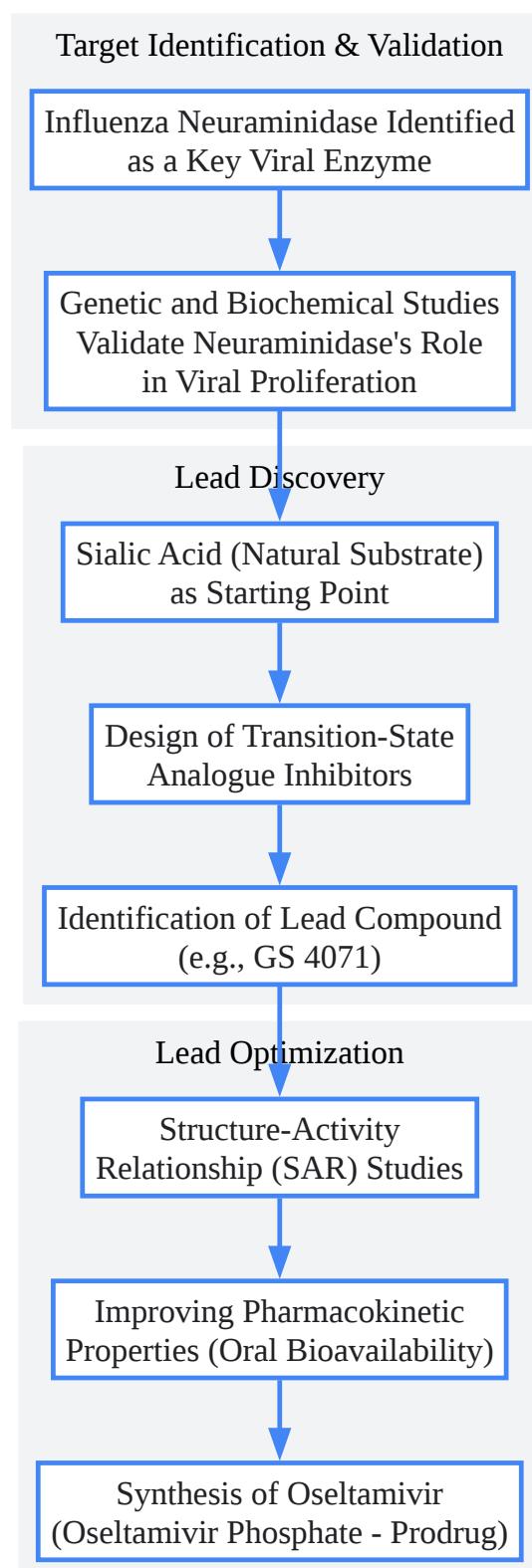
Audience: Researchers, scientists, and drug development professionals.

Introduction and Core Discovery

Oseltamivir is an antiviral medication used to treat and prevent influenza A and B viruses. Its discovery is a landmark case of rational drug design, targeting a crucial viral enzyme: neuraminidase. The core concept was to develop a transition-state analogue inhibitor of this

enzyme, thereby preventing the release of new viral particles from infected host cells and halting the spread of the infection.

The logical workflow for the discovery process, from target identification to lead optimization, is outlined below.



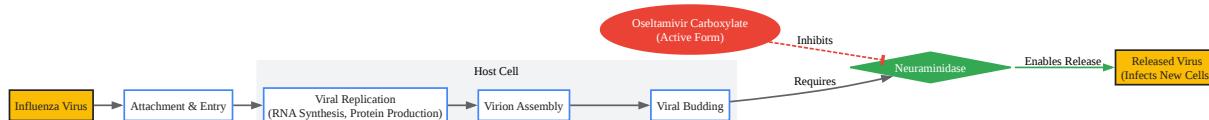
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Figure 1: Oseltamivir Discovery Workflow.

Mechanism of Action and Signaling Pathway

Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate. This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza viruses. By blocking this enzyme, oseltamivir carboxylate prevents the cleavage of sialic acid residues on the surface of host cells and newly formed viral particles. This inhibition results in the aggregation of new virions at the cell surface, preventing their release and subsequent infection of other cells.

The signaling pathway, or more accurately, the viral life cycle stage interrupted by Oseltamivir, is depicted below.



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Figure 2: Oseltamivir's Mechanism of Action in the Influenza Virus Life Cycle.

Quantitative Data Summary

The efficacy and properties of oseltamivir and its active metabolite have been quantified through various assays. The following tables summarize key quantitative data.

Table 1: In Vitro Neuraminidase Inhibition

Compound	Influenza A/H1N1 IC ₅₀ (nM)	Influenza A/H3N2 IC ₅₀ (nM)	Influenza B IC ₅₀ (nM)
Oseltamivir Carboxylate	0.5 - 2.0	0.8 - 8.0	5.0 - 25.0
Zanamivir	0.6 - 1.5	1.0 - 3.0	1.5 - 4.0

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity.

Table 2: Pharmacokinetic Properties of Oseltamivir

Parameter	Value	Description
Bioavailability (Oral)	~80% (as oseltamivir carboxylate)	Percentage of the administered dose that reaches systemic circulation.
Protein Binding	< 3% (oseltamivir carboxylate)	Low binding to plasma proteins, indicating high free drug concentration.
Half-life (t _{1/2})	6-10 hours (oseltamivir carboxylate)	Time required for the drug concentration in the body to be reduced by half.
Excretion	> 99% via renal excretion	Primarily eliminated through the kidneys.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the development of oseltamivir.

Protocol 1: Neuraminidase Inhibition Assay

- Objective: To determine the IC₅₀ of oseltamivir carboxylate against influenza neuraminidase.

- Materials: Recombinant influenza neuraminidase, fluorogenic substrate (e.g., MUNANA), oseltamivir carboxylate, assay buffer.
- Procedure:
 1. Prepare a series of dilutions of oseltamivir carboxylate in assay buffer.
 2. In a 96-well plate, add a fixed concentration of neuraminidase enzyme to each well.
 3. Add the diluted oseltamivir carboxylate to the respective wells and incubate for a specified period (e.g., 30 minutes at 37°C) to allow for enzyme-inhibitor binding.
 4. Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
 5. Incubate the plate for a defined time (e.g., 60 minutes at 37°C).
 6. Stop the reaction by adding a stop solution.
 7. Measure the fluorescence of the product using a plate reader.
 8. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Synthesis of Oseltamivir (Gilead Sciences Route - Simplified)

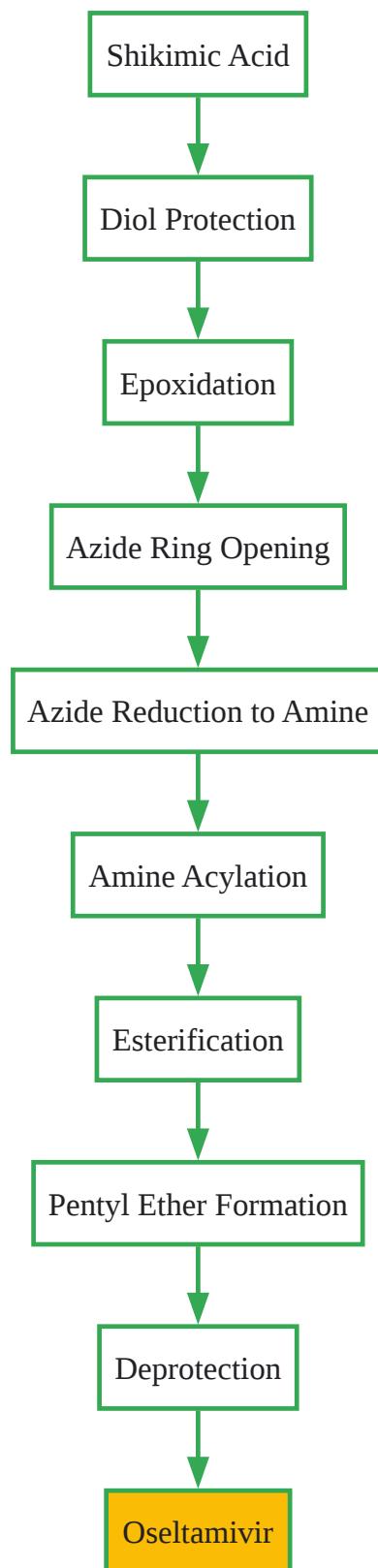
The synthesis of oseltamivir is a complex, multi-step process. A simplified representation of the key transformations starting from shikimic acid is provided.

- Starting Material: Shikimic acid (derived from fermentation of *E. coli* or extracted from star anise).
- Key Steps:
 1. Protection of Diols: The cis-diol groups of shikimic acid are protected, often as an acetonide.
 2. Epoxidation and Azide Opening: The double bond is epoxidized, followed by a regioselective opening of the epoxide with an azide nucleophile (e.g., sodium azide) to

introduce the nitrogen atom that will become the amino group.

3. Reduction and Acylation: The azide is reduced to a primary amine (e.g., using catalytic hydrogenation), which is then acylated to form the acetamido group.
4. Esterification: The carboxylic acid is esterified to form the ethyl ester prodrug.
5. Introduction of the Pentyl Ether Side Chain: The remaining hydroxyl group is converted into the 3-pentyloxy side chain.
6. Deprotection: Removal of protecting groups to yield oseltamivir.

A visual representation of this synthetic workflow is provided below.



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Figure 3: Simplified Synthetic Workflow for Oseltamivir.

Conclusion

The development of Oseltamivir serves as a classic example of structure-based drug design. By identifying and targeting a critical viral enzyme, and through meticulous lead optimization to enhance pharmacokinetic properties, a highly effective and orally bioavailable antiviral agent was created. The methodologies and workflows presented in this guide are representative of the rigorous process involved in modern drug discovery and development.

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